molecular formula C6H3Br2NO2 B1662017 1,3-Dibromo-5-nitrobenzene CAS No. 6311-60-0

1,3-Dibromo-5-nitrobenzene

Cat. No. B1662017
CAS RN: 6311-60-0
M. Wt: 280.9 g/mol
InChI Key: ZWBHGBWABMAWOV-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It has an average mass of 280.901 Da and a monoisotopic mass of 278.853027 Da .


Synthesis Analysis

1,3-Dibromo-5-nitrobenzene can be synthesized by treating 1,3-dibromo-5-nitrobenzene with a reducing agent, such as tin (Sn) and hydrochloric acid (HCl), followed by neutralization with sodium hydroxide (NaOH) .


Molecular Structure Analysis

The molecular structure of 1,3-Dibromo-5-nitrobenzene consists of 6 carbon atoms, 3 hydrogen atoms, 2 bromine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

1,3-Dibromo-5-nitrobenzene has a density of 2.1±0.1 g/cm³, a boiling point of 290.5±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 50.9±3.0 kJ/mol and a flash point of 129.5±21.8 °C . The compound has a molar refractivity of 48.2±0.3 cm³ .

Scientific Research Applications

Intermolecular Interactions in Crystal Structures

1,3-Dibromo-5-nitrobenzene, alongside other halogenated nitrobenzenes, has been studied for its intermolecular interactions in crystal structures. These studies reveal how the size of the halogen atom affects nonbonded close contacts observed between molecules, which is crucial for understanding molecular cohesion and interaction dynamics in crystalline materials (Bosch, Bowling, & Speetzen, 2022).

Antifungal Activity

Research has explored the antifungal properties of 1,3-dibromo-5-nitrobenzene. It was tested against various fungi such as Aspergillus niger and Trichophyton mentagrophytes, demonstrating potential as a fungicide (Gershon, McNeil, Parmegiani, & Godfrey, 1971).

Electron Attachment and Dissociation Studies

1,3-Dibromo-5-nitrobenzene has been used in studies focusing on temporary anion states and dissociative electron attachment. These studies are vital for understanding the electronic properties of nitrobenzene derivatives, which is important in various fields including material science and chemistry (Asfandiarov et al., 2007).

Electrochemical Reduction Studies

The electrochemical behaviors of nitrobenzene, including its derivatives like 1,3-dibromo-5-nitrobenzene, have been studied using modified electrodes. This research is significant in understanding the reduction pathways and efficiency of converting nitrobenzene to aniline, a valuable industrial chemical (Li et al., 2007).

Photophysics and Photochemistry Studies

1,3-Dibromo-5-nitrobenzene has been included in studies exploring the complex photophysics and photochemistry of nitroaromatic compounds. These studies provide insights into the decay paths and interactions of such compounds under UV light, crucial for environmental and industrial applications (Giussani & Worth, 2017).

Sensing Applications in Metal–Organic Frameworks

Research has also been conducted on metal–organic frameworks involving nitrobenzene derivatives for sensing applications. Such frameworks have shown potential in detecting various substances in water and other solvents, illustrating the versatility of nitrobenzene derivatives in sensor technologies (Xu et al., 2020).

Safety And Hazards

1,3-Dibromo-5-nitrobenzene is considered hazardous. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1,3-dibromo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBHGBWABMAWOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285917
Record name 1,3-dibromo-5-nitrobenzene
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Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dibromo-5-nitrobenzene

CAS RN

6311-60-0
Record name 6311-60-0
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Record name 1,3-dibromo-5-nitrobenzene
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Record name 1,3-Dibromo-5-nitrobenzene
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Synthesis routes and methods I

Procedure details

To an ice-cold solution of 2,6-dibromo-4-nitro-aniline (100 g, 0.34 mol) in 1.50 L of ethanol was added dropwise conc. H2SO4 (116 ml, 2.15 mol) over 30-45 min with constant stirring. The reaction mixture was heated to 60° C. and sodium nitrite (72 g, 1.09 mol) was added to the reaction mixture portion wise. The resulting yellow colored reaction mixture was heated slowly to 90° C. and refluxed for 2 to 2.5 h. After cooling to room temperature, the mixture was poured into ice water. The reddish brown solid thus obtained was filtered, washed with water and dried to give the desired compound as a brown solid (85.0 g, 90%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

296 parts of 2,6-dibromo-4-nitro-aniline are introduced into 400 parts of isopropanol and 750 parts of water and 130 parts of concentrated sulfuric acid (98 percent strength by weight) are then added to the mixture. A solution of 105 parts of NaNO2 in 150 parts of water is run in at 70° C. as described in Example 1. The mixture is cooled, 300 parts of water are added and the product is filtered off. 278 parts of 3,5-dibromo-nitro-benzene (99% of theory), of melting point 102°-104° C., are obtained.
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Synthesis routes and methods IV

Procedure details

NaNO2 (4.1 g, 59.1 mmol) was added portionwise to a solution of 2,6-dibromo-4-nitroaniline (5 g, 3.5 eq) in 20% H2SO4 and AcOEt (each 40 mL) at a rate to keep the internal temperature at 50-55° C. After heating for an additional 10 min, the mixture was cooled, diluted, and extracted with AcOEt. The combined organic layers were dried over Na2SO4, filtered and evaporated. The residue was purified by flash chromatography (cyclohexane/DCM//7/3 then 8/2) to yield expected compound as a white solid (1.94 g, 41% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dibromo-5-nitrobenzene
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Citations

For This Compound
21
Citations
E Bosch, NP Bowling, ED Speetzen - Acta Crystallographica Section …, 2022 - scripts.iucr.org
1,3-Diiodo-5-nitrobenzene, C6H3I2NO2, and 1,3-dibromo-5-nitrobenzene, C6H3Br2NO2, crystallize in the centrosymmetric space group P21/m, and are isostructural with 1,3-dichloro-5…
Number of citations: 5 scripts.iucr.org
H Gershon, MW McNeil, R Parmegiani… - Applied …, 1971 - Am Soc Microbiol
Series of 1,3-dihalogeno-5-nitrobenzenes, 3- and 3,5-halogenoanilines, and 2,6-dihalogeno-4-nitroanilines were tested for fungitoxicity against Aspergillus niger, A. oryzae, …
Number of citations: 11 journals.asm.org
JW Smith, SM Walshaw - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… 3 : 5-Dibromoaniline was prepared by reducing 1 : 3-dibromo-5-nitrobenzene (obtained from p-nitroaniline by Meyer, Meyer, and Jaeger's method ') with iron filings and concentrated …
Number of citations: 6 pubs.rsc.org
K Onitsuka, M Fujimoto, H Kitajima… - … A European Journal, 2004 - Wiley Online Library
An efficient convergent route to the main chain type of organometallic dendrimers, in which platinum moieties are linked by 1,3,5‐triethynylbenzene, has been developed. The synthesis …
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
RS Shetty, Y Lee, B Liu, A Husain… - Journal of medicinal …, 2011 - ACS Publications
The synthesis and optimization of a series of orally bioavailable 1-(1H-indol-4-yl)-3,5-disubstituted benzene analogues as antimitotic agents are described. A functionalized …
Number of citations: 33 pubs.acs.org
DA Shultz, SH Bodnar, H Lee, JW Kampf… - Journal of the …, 2002 - ACS Publications
Three S = 1 bis(semiquinone) complexes have been prepared. To ensure ferromagnetic intramolecular exchange coupling, the two semiquinones are attached 1,3 to a 5-substituted …
Number of citations: 74 pubs.acs.org
F Maya, AK Flatt, MP Stewart, DE Shen… - Chemistry of …, 2004 - ACS Publications
We present the synthesis of novel oligo(phenylene ethynylene)-[1,1‘;3‘1‘ ‘]terphenyls and oligo(phenylene ethynylene)-1,8-anthracenes and their analyses at the metal−molecule …
Number of citations: 43 pubs.acs.org
DM Andrews, S Cartic, S Cosulich, N Divecha… - Bioorganic & Medicinal …, 2022 - Elsevier
Phosphatidyl inositol (4,5)-bisphosphate (PI(4,5)P 2 ) plays several key roles in human biology and the lipid kinase that produces PI(4,5)P 2 , PIP5K, has been hypothesized to provide a …
Number of citations: 3 www.sciencedirect.com
H Liu, XF Zhang, JZ Cheng, AG Zhong, HR Wen… - Molecules, 2019 - mdpi.com
Diketopyrrolopyrrole (DPP) is an important type of π-conjugated building block for high-performance organic electronic materials. DPP-based conjugated materials are usually …
Number of citations: 13 www.mdpi.com

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